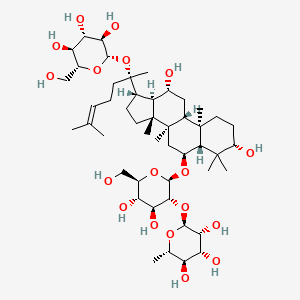

Panax saponin C

Description

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O18/c1-21(2)11-10-14-48(9,66-42-38(60)35(57)32(54)26(19-49)63-42)23-12-16-46(7)30(23)24(51)17-28-45(6)15-13-29(52)44(4,5)40(45)25(18-47(28,46)8)62-43-39(36(58)33(55)27(20-50)64-43)65-41-37(59)34(56)31(53)22(3)61-41/h11,22-43,49-60H,10,12-20H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAOOJDMFUQOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965870 | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

947.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

52286-59-6, 51542-56-4 | |

| Record name | Ginsenoside Re | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-{[2-O-(6-Deoxyhexopyranosyl)hexopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Panax saponin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 - 203 °C | |

| Record name | Ginsenoside B2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Panax Saponin C: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core techniques and methodologies employed in the structural elucidation of Panax saponin C, a key bioactive constituent of the Panax genus. This document details the application of advanced spectroscopic and chemical methods, offering a roadmap for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a dammarane-type triterpenoid saponin, is a member of the ginsenoside family, renowned for its diverse pharmacological activities. Accurate structural determination is paramount for understanding its mechanism of action, establishing structure-activity relationships, and ensuring the quality and consistency of therapeutic preparations. This guide will delve into the principal analytical techniques utilized to unravel the complex structure of this class of molecules, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chemical hydrolysis.

Core Structure Elucidation Techniques

The structural elucidation of this compound and its analogues relies on a synergistic combination of modern analytical methods. The general workflow involves isolation and purification, followed by spectroscopic analysis to determine the aglycone structure, the types and sequence of sugar moieties, and their linkage positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of saponins. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton (¹H) and carbon (¹³C) signals within the molecule.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for the Aglycone and Sugar Moieties of a Protopanaxadiol-type Saponin (similar to this compound/Ginsenoside Rb3) in Pyridine-d₅.

| Position | δC (ppm) | δH (ppm, J in Hz) | Position | δC (ppm) | δH (ppm, J in Hz) |

| Aglycone | 3-O-Glc (Inner) | ||||

| 1 | 39.1 | 1.45, 0.85 | 1' | 105.1 | 5.14 (d, 7.8) |

| 2 | 28.2 | 1.90, 1.80 | 2' | 84.1 | 4.38 (t, 8.5) |

| 3 | 88.9 | 3.35 (dd, 11.5, 4.5) | 3' | 78.1 | 4.28 (t, 8.8) |

| 4 | 39.6 | - | 4' | 71.8 | 4.25 (t, 9.0) |

| 5 | 56.4 | 0.95 (d, 10.5) | 5' | 77.9 | 3.95 (m) |

| 6 | 18.5 | 1.55, 1.40 | 6' | 62.8 | 4.45 (dd, 11.8, 2.5), 4.30 (dd, 11.8, 5.5) |

| 7 | 35.2 | 1.60, 1.35 | 3-O-Glc (Outer) | ||

| 8 | 40.1 | 1.62 | 1'' | 106.5 | 4.88 (d, 7.8) |

| 9 | 50.3 | 1.65 | 2'' | 76.5 | 4.10 (t, 8.3) |

| 10 | 37.1 | - | 3'' | 78.5 | 4.25 (t, 8.8) |

| 11 | 31.8 | 1.95, 1.50 | 4'' | 71.5 | 4.15 (t, 9.0) |

| 12 | 70.9 | 4.15 (dd, 10.0, 5.0) | 5'' | 77.5 | 3.85 (m) |

| 13 | 49.3 | 2.25 | 6'' | 62.5 | 4.35 (m), 4.20 (m) |

| 14 | 51.5 | 1.60 | 20-O-Glc | ||

| 15 | 31.2 | 1.80, 1.10 | 1''' | 98.2 | 5.35 (d, 7.7) |

| 16 | 26.8 | 2.30, 1.85 | 2''' | 75.1 | 4.05 (t, 8.5) |

| 17 | 54.8 | 2.15 | 3''' | 78.0 | 4.20 (t, 8.8) |

| 18 | 16.0 | 0.92 (s) | 4''' | 71.2 | 4.12 (t, 9.0) |

| 19 | 15.8 | 1.05 (s) | 5''' | 77.8 | 3.80 (m) |

| 20 | 83.2 | - | 6''' | 69.8 | 4.55 (dd, 11.0, 2.0), 3.95 (dd, 11.0, 6.0) |

| 21 | 22.5 | 1.65 (s) | 20-O-Xyl | ||

| 22 | 36.1 | 2.20, 1.80 | 1'''' | 106.0 | 4.95 (d, 7.5) |

| 23 | 23.2 | 1.95, 1.70 | 2'''' | 75.5 | 3.90 (t, 8.0) |

| 24 | 126.2 | 5.30 (t, 7.0) | 3'''' | 78.2 | 4.00 (t, 8.5) |

| 25 | 130.8 | - | 4'''' | 71.0 | 4.05 (m) |

| 26 | 25.8 | 1.70 (s) | 5'''' | 67.0 | 4.15 (dd, 11.5, 5.0), 3.60 (dd, 11.5, 10.0) |

| 27 | 17.8 | 1.62 (s) | |||

| 28 | 28.3 | 0.98 (s) | |||

| 29 | 16.5 | 0.82 (s) | |||

| 30 | 17.2 | 1.25 (s) |

Note: Data is compiled from various sources for protopanaxadiol-type ginsenosides and serves as a representative example. Actual chemical shifts for this compound may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight, elemental composition, and fragmentation patterns of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of these large, non-volatile molecules.

Table 2: Representative Mass Spectrometry Data for a Protopanaxadiol-type Saponin.

| Parameter | Value/Observation |

| Molecular Formula | C₅₃H₉₀O₂₂ |

| Molecular Weight | 1079.27 g/mol |

| Ionization Mode | Negative ESI |

| Precursor Ion [M-H]⁻ | m/z 1078.26 |

| Key Fragment Ions (MS/MS) | m/z 945 ([M-H-Xylose]⁻) |

| m/z 783 ([M-H-Xylose-Glucose]⁻) | |

| m/z 621 ([M-H-Xylose-2xGlucose]⁻) | |

| m/z 459 ([Aglycone-H]⁻) |

The fragmentation pattern, showing sequential loss of sugar residues, is instrumental in determining the sugar sequence and the nature of the aglycone.

Chemical Hydrolysis

Acid or alkaline hydrolysis is employed to cleave the glycosidic bonds, liberating the constituent monosaccharides and the aglycone (sapogenin).[1] This allows for the individual analysis of these components.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated pyridine (pyridine-d₅).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is completely dissolved to avoid signal broadening.

1D and 2D NMR Data Acquisition:

-

Instrument: A 500 MHz or higher field NMR spectrometer.

-

1D Spectra: Acquire ¹H and ¹³C NMR spectra.

-

2D Spectra:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each sugar residue and the aglycone.

-

TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between ¹H and ¹³C, which is critical for determining the sequence of sugar units and their linkage points to the aglycone.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry and through-space proximity of protons, aiding in the determination of glycosidic linkages and the relative configuration of the aglycone.

-

Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Dissolve the purified this compound in methanol or a methanol/water mixture to a concentration of approximately 10-100 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid.

-

Gradient Program: A typical gradient might start at 20% B, increase to 90% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

-

MS System: A tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Ionization Mode: Negative ion mode is often preferred for saponins.

-

MS/MS Analysis: Perform collision-induced dissociation (CID) on the precursor ion to obtain fragment ions.

Acid Hydrolysis

-

Dissolve approximately 5 mg of this compound in 5 mL of 2M HCl in 50% aqueous methanol.[1]

-

Heat the solution at 80-100°C for 2-4 hours in a sealed vial.[1]

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., NaHCO₃).

-

Partition the mixture with an organic solvent (e.g., ethyl acetate) to separate the aglycone from the aqueous layer containing the sugars.

-

Analyze the aglycone by LC-MS and NMR.

-

Analyze the sugars in the aqueous layer by derivatization followed by GC-MS or by specific enzymatic assays.

Visualizations

Caption: Experimental workflow for the isolation and structure elucidation of this compound.

Caption: Proposed neuroprotective signaling pathway of Panax saponins via SIRT1/Nrf2/HO-1 activation.[2]

Conclusion

The structural elucidation of this compound is a multifaceted process that requires the integrated application of advanced analytical techniques. NMR spectroscopy provides the definitive structural framework, while mass spectrometry offers complementary information on molecular weight and fragmentation. Chemical hydrolysis serves as a classical method for confirming the constituent parts of the saponin. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the accurate and efficient characterization of this important class of natural products. A thorough understanding of the structure of this compound is a critical step towards unlocking its full therapeutic potential.

References

- 1. Quantitative aspects of the hydrolysis of ginseng saponins: Application in HPLC-MS analysis of herbal products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protective Effects of Panax notoginseng Saponins on Cerebral Ischemia/Reperfusion Injury: Insights Into SIRT1/NRF2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Panax Saponin C (Ginsenoside Rc) from Panax notoginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Panax saponin C, more commonly known as Ginsenoside Rc, a key bioactive constituent of Panax notoginseng. This document details the intricate experimental protocols for the extraction, purification, and quantification of Ginsenoside Rc, presenting relevant data in structured tables for comparative analysis. Furthermore, it elucidates the molecular mechanisms of action by visualizing the key signaling pathways modulated by this saponin. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: Discovery and Significance

Panax notoginseng, a perennial herb belonging to the Araliaceae family, has a long-standing history in traditional Chinese medicine for its diverse therapeutic properties. The primary bioactive components responsible for its pharmacological effects are a class of triterpenoid saponins known as ginsenosides. Among these, Ginsenoside Rc, a protopanaxadiol-type saponin, has garnered significant scientific interest.

While the historical first report of the isolation and complete structure elucidation of Ginsenoside Rc is not singular, its characterization is rooted in the extensive research on ginsenosides that began in the mid-20th century. By the 1980s, significant advancements in chromatographic and spectroscopic techniques allowed for the separation and identification of numerous individual ginsenosides, including Rc, from various Panax species. Ginsenoside Rc is characterized by its dammarane-type aglycone with sugar moieties attached at the C-3 and C-20 positions.

Pharmacological studies have revealed that Ginsenoside Rc possesses a wide range of biological activities, including anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects. These therapeutic potentials are attributed to its ability to modulate key cellular signaling pathways, making it a promising candidate for further drug development.

Quantitative Data on Ginsenoside Rc in Panax notoginseng

The concentration of Ginsenoside Rc varies significantly depending on the part of the Panax notoginseng plant and its age. The following tables summarize quantitative data from various studies, providing a comparative overview for researchers targeting this specific saponin.

Table 1: Content of Ginsenoside Rc in Different Parts of Panax notoginseng

| Plant Part | Ginsenoside Rc Content (mg/g of dry weight) | Reference |

| Root | 1.1 - 39.1 | [1] |

| Rhizome | Higher than root | [2] |

| Stem | Present | [2] |

| Leaf | 14.0 - 16.3 | [1] |

| Flower | Present | [2] |

| Root Hair | Lower than main root | [2] |

Table 2: Purity and Yield of Ginsenosides During a Typical Purification Process

| Purification Step | Purity of Ginsenoside Rc (%) | Overall Yield of Total Saponins (%) | Reference |

| Crude Extract | Low | - | [3] |

| Macroporous Resin Chromatography | Enriched | - | [3] |

| Silica Gel Column Chromatography | Moderate to High | - | [3] |

| Preparative HPLC | >98 | Variable | [4] |

| Ultrafiltration | 52.74 (retention rate) | - | [5] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and purification of Ginsenoside Rc from Panax notoginseng.

Extraction of Total Saponins

This protocol outlines a common method for the initial extraction of total saponins from the dried roots of Panax notoginseng.

-

Preparation of Plant Material: Dried roots of Panax notoginseng are pulverized into a fine powder (approximately 40-60 mesh).

-

Solvent Extraction:

-

The powdered plant material is subjected to extraction with 70-80% ethanol at a solid-to-liquid ratio of 1:10 (w/v).

-

The extraction is typically performed under reflux at 60-80°C for 2-3 hours.

-

This process is repeated 2-3 times to ensure exhaustive extraction.

-

-

Filtration and Concentration:

-

The extracts are combined and filtered to remove solid plant debris.

-

The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a crude extract.

-

Purification of Total Saponins using Macroporous Resin Chromatography

This step aims to remove pigments, polysaccharides, and other impurities from the crude extract.

-

Resin Preparation: A macroporous adsorption resin (e.g., D101 or AB-8) is pre-treated by washing sequentially with ethanol and deionized water.

-

Column Loading: The crude extract is dissolved in deionized water and loaded onto the prepared resin column.

-

Washing: The column is first washed with deionized water to remove water-soluble impurities until the effluent is colorless. Subsequently, a low concentration of ethanol (e.g., 10-20%) is used to elute further impurities.

-

Elution of Saponins: The total saponins are eluted from the resin using a higher concentration of ethanol (e.g., 70-80%).

-

Concentration: The saponin-rich eluate is collected and concentrated under reduced pressure to yield a purified total saponin extract.

Isolation of Ginsenoside Rc using Silica Gel Column Chromatography

This chromatographic step separates the total saponins into fractions based on polarity, allowing for the isolation of Ginsenoside Rc.

-

Column Preparation: A silica gel (100-200 mesh) column is packed using a suitable solvent system, typically a mixture of chloroform, methanol, and water in varying ratios.

-

Sample Loading: The purified total saponin extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Gradient Elution: The column is eluted with a gradient of increasing polarity, for instance, starting with a chloroform-methanol-water ratio of 9:1:0.1 and gradually increasing the proportion of methanol and water.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing Ginsenoside Rc. Fractions with a high concentration of the target compound are pooled.

High-Purity Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining high-purity Ginsenoside Rc for research or as a standard, a final purification step using preparative HPLC is employed.

-

Column and Mobile Phase: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of acetonitrile and water.

-

Sample Injection: The pooled fractions rich in Ginsenoside Rc from the previous step are dissolved in the mobile phase and injected into the prep-HPLC system.

-

Fraction Collection: The elution is monitored with a UV detector (typically at 203 nm), and the peak corresponding to Ginsenoside Rc is collected.

-

Solvent Removal and Lyophilization: The collected fraction is subjected to rotary evaporation to remove the organic solvent, followed by lyophilization to obtain pure, solid Ginsenoside Rc. The purity is then confirmed by analytical HPLC and spectroscopic methods (e.g., MS, NMR).

Visualization of Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for isolating Ginsenoside Rc and the key signaling pathways it modulates.

Signaling Pathways Modulated by Ginsenoside Rc

Ginsenoside Rc exerts its biological effects by interacting with and modulating several intracellular signaling pathways. The following diagrams illustrate two of the most well-characterized pathways.

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. Ginsenoside Rc has been shown to activate this pathway, contributing to its neuroprotective and anti-apoptotic effects.[6]

The AMP-activated protein kinase (AMPK) pathway is a central regulator of cellular energy homeostasis. Activation of AMPK by Ginsenoside Rc leads to enhanced glucose uptake and fatty acid oxidation, which underlies its anti-diabetic and anti-obesity effects.[7]

Conclusion

Ginsenoside Rc stands out as a promising bioactive compound from Panax notoginseng with significant therapeutic potential. This technical guide provides a foundational resource for its discovery, isolation, and mechanistic understanding. The detailed experimental protocols and compiled quantitative data offer a practical framework for researchers to further explore and harness the pharmacological properties of this valuable natural product. The elucidation of its effects on key signaling pathways, such as PI3K/Akt and AMPK, opens avenues for the development of novel therapeutic strategies for a range of diseases. Further research is warranted to fully translate the preclinical findings of Ginsenoside Rc into clinical applications.

References

- 1. Detection of Adulteration of Notoginseng Root Extract with Other Panax Species by Quantitative HPLC Coupled with PCA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FAST ISOLATION OF GINSENOSIDES Re AND Rg1 FROM THE ROOTS OF PANAX GINSENG BY HSCCC-ELSD COMBINED WITH MCI GEL CC GUIDED BY HPLC-MS | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ginsenoside Rc, an active component of Panax ginseng, stimulates glucose uptake in C2C12 myotubes through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthetic Pathway of Panax Saponins in Panax Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate biosynthetic pathway of Panax saponins, commonly known as ginsenosides, the primary bioactive compounds in Panax species. The guide details the enzymatic steps, key intermediates, regulatory mechanisms, and methodologies crucial for research and development in this field.

Core Biosynthetic Pathway of Ginsenosides

Ginsenosides are a diverse group of triterpenoid saponins responsible for the wide-ranging pharmacological activities of ginseng.[1][2] Their biosynthesis is a complex, multi-step process involving numerous enzymes and can be broadly divided into three main stages: the formation of the universal isoprenoid precursors, the synthesis of the triterpenoid backbone, and the subsequent modification and diversification of the saponin structures.[3][4]

Formation of Isoprenoid Precursors: IPP and DMAPP

Like all terpenoids, ginsenosides are synthesized from the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants utilize two distinct pathways to produce these building blocks: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[7][8] While both pathways exist in Panax species, studies have indicated that the cytosolic MVA pathway is the predominant contributor to ginsenoside biosynthesis.[6][7][8]

The MVA pathway begins with the condensation of three acetyl-CoA molecules. A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonate.[3][6][9]

Synthesis of the Triterpenoid Backbone: 2,3-Oxidosqualene

IPP and DMAPP are sequentially condensed to form farnesyl diphosphate (FPP, C15), a reaction catalyzed by farnesyl diphosphate synthase (FPS).[6][10] Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce the linear C30 hydrocarbon, squalene.[3][11] Squalene epoxidase (SE) subsequently catalyzes the epoxidation of squalene to form (S)-2,3-oxidosqualene, a critical branch-point intermediate.[8][11][12] This step is considered one of the rate-limiting steps in the biosynthesis of both triterpenoids and phytosterols.[8][12]

Cyclization and Formation of Aglycone Skeletons

The cyclization of 2,3-oxidosqualene is the first committed step that dictates the foundational structure of the resulting triterpenoid.[9][13] This crucial reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). In Panax species, three key OSCs have been identified:

-

Dammarenediol-II synthase (DDS): This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the tetracyclic precursor for the most abundant dammarane-type ginsenosides (e.g., protopanaxadiol and protopanaxatriol types).[5][8][9][11]

-

β-amyrin synthase (bAS): This enzyme produces β-amyrin, the pentacyclic precursor for the oleanane-type ginsenosides, such as ginsenoside Ro.[5][9][11]

-

Cycloartenol synthase (CAS): This enzyme directs the flux of 2,3-oxidosqualene towards the biosynthesis of phytosterols, which are essential for plant membrane structure and function.[5][11]

The following diagram illustrates the core biosynthetic pathway leading to the formation of the primary ginsenoside aglycone skeletons.

Diversification of Ginsenoside Structures

The vast chemical diversity of ginsenosides arises from subsequent modifications of the initial aglycone skeletons, primarily through hydroxylation and glycosylation reactions.[5][6]

Hydroxylation by Cytochrome P450s (CYP450s)

Cytochrome P450 monooxygenases (CYP450s) are a large family of enzymes that introduce hydroxyl groups at specific positions on the dammarenediol-II and β-amyrin backbones.[7][10][14] These modifications are crucial for generating the direct precursors for glycosylation. Key CYP450s in ginsenoside biosynthesis include:

-

Protopanaxadiol Synthase (PPDS): This enzyme (e.g., CYP716A47) hydroxylates dammarenediol-II at the C-12 position to produce protopanaxadiol (PPD).[10][15] PPD is the aglycone for PPD-type ginsenosides like Rb1, Rb2, Rc, and Rd.

-

Protopanaxatriol Synthase (PPTS): This enzyme (e.g., CYP716A53v2) further hydroxylates PPD at the C-6 position to yield protopanaxatriol (PPT).[10][15] PPT is the aglycone for PPT-type ginsenosides such as Rg1, Re, and Rf.

Glycosylation by UDP-Glycosyltransferases (UGTs)

The final step in creating the diverse array of ginsenosides is the attachment of sugar moieties to the hydroxylated aglycones. This process is catalyzed by UDP-glycosyltransferases (UGTs), which transfer sugar residues (like glucose, rhamnose, xylose, or arabinose) from an activated sugar donor (UDP-sugar) to the triterpenoid backbone.[7][9][14] The number, type, and linkage position of these sugar chains are the primary determinants of a specific ginsenoside's identity and its pharmacological properties.[16]

Regulation of Ginsenoside Biosynthesis

The production and accumulation of ginsenosides are tightly regulated at multiple levels, from gene transcription to post-transcriptional modifications.

Transcriptional Regulation

The expression of genes encoding biosynthetic enzymes is a key control point. Several families of transcription factors (TFs) have been identified as regulators of the pathway:

-

MYB TFs: Proteins like PnMYB1 act as positive regulators, while others like PnMYB4 can act as repressors of saponin biosynthetic genes, including PnSS, PnSE, and PnDS.[17][18][19]

-

bHLH TFs: PnbHLH has been shown to be a positive regulator of saponin biosynthesis and can interact with MYB factors to form regulatory complexes.[17][18][19]

-

WRKY and GRAS TFs: Members of these families have also been implicated in the regulation of ginsenoside synthesis, often in response to stimuli like hormones.[8][20][21]

These transcription factors often work in concert, with activators and repressors competing to bind to the promoter regions of target genes, thereby fine-tuning the metabolic flux towards ginsenoside production.[17][18]

Hormonal and Environmental Elicitation

The biosynthesis of ginsenosides is also influenced by plant hormones, particularly jasmonates. Treatment with methyl jasmonate (MeJA) has been shown to significantly enhance the expression of key biosynthetic genes, such as PgSQE1 and PgDDS, leading to increased ginsenoside accumulation.[8][12][22] This response is part of the plant's defense mechanism against biotic and abiotic stresses.

Post-Transcriptional Regulation

Recent studies have highlighted the role of microRNAs (miRNAs) in the post-transcriptional regulation of ginsenoside biosynthesis.[23] Specific miRNAs can target the messenger RNA (mRNA) of key enzyme genes like dammarenediol-II synthase (DDS) and β-amyrin synthase (β-AS) for degradation or translational repression, adding another layer of control over the pathway.[23]

Quantitative Data on Ginsenoside Content

The content and composition of ginsenosides vary significantly among different Panax species and even between different organs of the same plant.[1][24] The tables below summarize representative quantitative data for major ginsenosides.

Table 1: Total Saponin Content in Different Parts of Panax Species (mg/g dry weight)

| Plant Part | P. ginseng | P. quinquefolius | P. notoginseng |

| Main Root | 63.0[24] | 76.0[24] | 75.7 - 89.8[24] |

| Fine/Lateral Root | 142.5[24] | 116.0[24] | N/A |

| Rhizome | 142.4[24] | 107.0[24] | 137.5[24] |

| Stem | 8.6[24] | 13.0[24] | 10.8[24] |

| Leaf | 92.0[24] | 37.0[24] | 109.2[24] |

Table 2: Content of Major Ginsenosides in Main Roots of Panax Species (mg/g dry weight)

| Ginsenoside | Type | P. ginseng[24] | P. quinquefolius[24] | P. notoginseng[24] |

| Rg1 | PPT | 2.0 - 10.0 | 1.5 - 20.0 | 1.1 - 39.1 |

| Re | PPT | 2.0 - 15.0 | 1.5 - 20.0 | 1.1 - 39.1 |

| Rb1 | PPD | 2.0 - 15.0 | 1.5 - 20.0 | 1.1 - 39.1 |

| Rc | PPD | 2.0 - 15.0 | 1.5 - 20.0 | 1.1 - 39.1 |

| Rb2 | PPD | 2.0 - 15.0 | N/A | N/A |

| Rd | PPD | N/A | 1.5 - 20.0 | 1.1 - 39.1 |

| Notoginsenoside R1 | PPT | N/A | N/A | 1.1 - 39.1 |

Note: Values represent ranges compiled from cited literature and can vary based on age, cultivation conditions, and analytical methods.

Experimental Protocols

Accurate analysis of ginsenosides and the genes responsible for their biosynthesis is fundamental to research in this area.

Protocol: Extraction and Quantification of Ginsenosides by HPLC

This protocol outlines a standard method for the analysis of major ginsenosides from Panax plant material using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

-

Harvest fresh plant material (e.g., roots, leaves).

-

Wash thoroughly with water to remove soil and debris.

-

Dry the material in an oven at 50-60°C until a constant weight is achieved.

-

Grind the dried material into a fine powder (e.g., 40-60 mesh) using a grinder or mortar and pestle.

2. Extraction:

-

Accurately weigh approximately 1.0 g of the dried powder into a flask.

-

Add 20-40 mL of extraction solvent (commonly 70-80% aqueous methanol or ethanol).[25][26][27]

-

Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature.[26][28] Repeat the extraction 2-3 times for exhaustive extraction.

-

Combine the extracts and filter them through filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume (e.g., 5-10 mL) of HPLC-grade methanol.

-

Filter the final solution through a 0.22 or 0.45 µm syringe filter into an HPLC vial prior to injection.[28]

3. HPLC Analysis:

-

Chromatographic System: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[28]

-

Mobile Phase: A binary gradient elution system is typically employed.

-

Gradient Program: A typical gradient might start at 15-20% B, increase linearly to 30-40% B over 15-20 minutes, then increase to 90% B to wash the column, followed by re-equilibration at the initial conditions.[26] The exact gradient must be optimized for the specific ginsenosides of interest.

-

Flow Rate: 0.6 - 1.0 mL/min.[26]

-

Column Temperature: 30 - 40°C.[26]

-

Detection: UV detection at 203 nm, as ginsenosides have weak chromophores with UV absorbance in the low wavelength range.[26][28][29]

-

Injection Volume: 2 - 10 µL.[26]

4. Quantification:

-

Prepare a series of standard solutions of known concentrations using purified ginsenoside reference standards (e.g., Rg1, Re, Rb1).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extracts.

-

Identify ginsenoside peaks in the sample chromatogram by comparing retention times with the standards.

-

Quantify the amount of each ginsenoside in the sample by interpolating its peak area on the calibration curve.

References

- 1. Ginsenosides in Panax genus and their biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis [mdpi.com]

- 4. Structure and Location Studies on Key Enzymes in Saponins Biosynthesis of Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Metabolic Engineering of Yeasts for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Genes and Regulatory Mechanisms for Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Progress on the Studies of the Key Enzymes of Ginsenoside Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sustainable Production of Ginsenosides: Advances in Biosynthesis and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Progress in Understanding of the Key Enzyme Genes of Ginsenoside Biosynthesis in Panax ginseng | Scientific.Net [scientific.net]

- 12. Regulation of ginsenoside and phytosterol biosynthesis by RNA interferences of squalene epoxidase gene in Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical diversity of ginseng saponins from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in the biosynthesis and metabolic engineering of rare ginsenosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. MicroRNA-mediated regulation of ginsenoside biosynthesis in Panax ginseng and its biotechnological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Ginsenosides in Panax genus and their biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Simultaneous determination of 30 ginsenosides in Panax ginseng preparations using ultra performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A Comparative Study on Analysis of Ginsenosides in American Ginseng Root Residue by HPLC-DAD-ESI-MS and UPLC-HRMS-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to Panax Saponin C (Ginsenoside Re): Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and biological activities of Panax saponin C, also known as Ginsenoside Re. Detailed experimental protocols for its isolation and characterization are also presented to support further research and development.

Chemical Structure and Stereochemistry

This compound, identified as Ginsenoside Re , is a prominent tetracyclic triterpenoid saponin belonging to the protopanaxatriol (PPT) group of ginsenosides.[1][2] Its chemical identity is confirmed by the CAS Registry Number 51542-56-4 . The fundamental structure is a dammarane skeleton, a tetracyclic triterpene, which is hydroxylated at specific positions and subsequently glycosylated.

The precise chemical structure of Ginsenoside Re is defined as a dammarane aglycone substituted with hydroxyl groups at the 3β, 6α, and 12β positions. The stereochemistry at the C-20 position is pro-S.[1][2] A double bond is present between carbons 24 and 25 in the side chain.[1][2]

The glycosylation pattern is a key feature of its structure. A β-D-glucopyranoside moiety is attached to the hydroxyl group at the C-20 position. The hydroxyl group at the C-6 position is linked to a disaccharide, specifically an α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside.[1][2]

Key Stereochemical Features:

-

3β-hydroxy: The hydroxyl group at the C-3 position is in the beta configuration.

-

6α-hydroxy: The hydroxyl group at the C-6 position, to which the disaccharide is attached, is in the alpha configuration.

-

12β-hydroxy: The hydroxyl group at the C-12 position is in the beta configuration.

-

20(S)-configuration: The chiral center at the C-20 position has the S-configuration.

The IUPAC name for Ginsenoside Re is (3β,6α,12β)-6-{[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy}-3,12-dihydroxydammar-24-en-20-yl β-D-glucopyranoside.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound (Ginsenoside Re) is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 51542-56-4 | [3] |

| Molecular Formula | C₄₈H₈₂O₁₈ | [3] |

| Molecular Weight | 947.15 g/mol | [3][4] |

| Appearance | White powder | [4] |

| PSA (Polar Surface Area) | 298.14 Ų | [5] |

| XLogP3 | -0.02840 | [5] |

| Density | 1.38 g/cm³ | [5] |

| Boiling Point | 1011.8 °C at 760 mmHg | [5] |

| Flash Point | 565.7 °C | [5] |

| Refractive Index | 1.61 | [5] |

| Storage Conditions | 2-8 °C, Protected from air and light | [4][5] |

| Solubility | Pyridine, Methanol, Ethanol, Hot water | [4] |

Experimental Protocols

The isolation, purification, and structural elucidation of Ginsenoside Re involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation and purification of Ginsenoside Re from Panax species (e.g., Panax ginseng, Panax notoginseng) is outlined below.

Methodology Details:

-

Extraction: The dried and powdered plant material is typically extracted with a polar solvent such as 80% ethanol under reflux. This is followed by filtration and concentration of the extract under reduced pressure.[6]

-

Preliminary Purification: The concentrated extract is suspended in water and partitioned with a solvent of intermediate polarity, like n-butanol, to enrich the saponin fraction.[6]

-

Column Chromatography: The n-butanol extract is subjected to various column chromatography techniques. Macroporous adsorption resins are often used for initial cleanup and enrichment.[7] Subsequent separation is achieved using silica gel or octadecylsilane (ODS) C18 columns with a gradient elution system, typically a mixture of ethanol/water or methanol/water.[8][9]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining high-purity Ginsenoside Re, preparative HPLC is the method of choice. A C18 column is commonly used with a mobile phase consisting of an acetonitrile and water gradient.[9] Fractions are collected and monitored by analytical HPLC.

-

Purity Assessment: The purity of the isolated Ginsenoside Re is determined by analytical HPLC with UV or evaporative light scattering detection (ELSD).[9]

Structural Elucidation

The definitive structure and stereochemistry of Ginsenoside Re are determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern, which helps in identifying the aglycone and the sequence of sugar moieties.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are crucial for elucidating the complete structure.[11][12]

-

¹H NMR: Provides information on the protons in the molecule, including their chemical shifts, coupling constants, and multiplicities, which helps in assigning the stereochemistry of the glycosidic linkages and the aglycone.

-

¹³C NMR: Provides the number of carbon atoms and their chemical environments, confirming the carbon skeleton and the nature of the sugar units.[11][12]

-

2D NMR: Establishes the connectivity between protons and carbons, allowing for the complete assignment of the structure and the precise location of the sugar moieties.

-

Biological Activity and Signaling Pathway

Ginsenoside Re exhibits a wide range of pharmacological activities, including immunomodulatory, neuroprotective, anti-diabetic, anti-cancer, and cardiovascular protective effects.[1][13][14]

One of the well-studied mechanisms is its cardioprotective effect against ischemia-reperfusion injury. This is primarily attributed to its ability to inhibit mitochondrial calcium (Ca²⁺) overload.[2] Ginsenoside Re achieves this by activating endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO, in turn, activates delayed rectifier potassium (K⁺) currents, which contributes to the overall protective effect on cardiac cells.[2]

This guide provides a foundational understanding of this compound (Ginsenoside Re) for scientific professionals. The detailed information on its chemical nature, methods for its study, and biological activities are intended to facilitate further research and application in drug discovery and development.

References

- 1. 51542-56-4 | CAS DataBase [m.chemicalbook.com]

- 2. GINSENOSIDE RE | 51542-56-4 [chemicalbook.com]

- 3. Ginsenoside | 51542-56-4 | BCA54256 | Biosynth [biosynth.com]

- 4. chemfaces.com [chemfaces.com]

- 5. echemi.com [echemi.com]

- 6. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN112657231A - Purification process of panax notoginseng saponins - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. [PDF] Biological Activities and Chemistry of Saponins from Panax ginseng C. A. Meyer | Semantic Scholar [semanticscholar.org]

Preliminary Biological Activity Screening of Panax Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Panax, a genus of perennial plants, is a cornerstone of traditional medicine, particularly in East Asia. The primary bioactive constituents responsible for the therapeutic effects of Panax species, most notably Panax ginseng and Panax notoginseng, are a class of triterpenoid saponins known as ginsenosides. While the user's request specified "Panax saponin C," a thorough review of the scientific literature indicates that this is not a standard nomenclature for a specific, isolated ginsenoside. Therefore, this guide will focus on the well-documented biological activities of Panax notoginseng saponins (PNS), a complex mixture of these compounds, and its major, well-characterized ginsenoside constituents such as Rg1, Rb1, and Rd. These saponins have been extensively studied for their potential therapeutic applications, exhibiting a range of pharmacological effects including anticancer, anti-inflammatory, and neuroprotective activities. This document provides a comprehensive overview of the preliminary biological screening of these key Panax saponins, detailing experimental methodologies, presenting quantitative data, and illustrating the underlying signaling pathways.

Anticancer Activity

Panax saponins have demonstrated significant potential in oncology by inhibiting the growth of various cancer cell lines. Their mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of Panax saponins is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%.

| Saponin/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |

| Saponin Extract | NCI-H460 | Human Lung Cancer | 47.97 | [1] |

| Saponin-Phospholipid Complex | NCI-H460 | Human Lung Cancer | 28.47 | [1] |

| Saponin Extract | BT474 | Human Breast Cancer | 86.24 | [1] |

| Saponin-Phospholipid Complex | BT474 | Human Breast Cancer | 53.18 | [1] |

| Panax notoginseng saponins (PNS) | Osteosarcoma 143B | Bone Cancer | ~150 (after 48h) | [2] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay) [1]

-

Cell Culture: Human cancer cell lines (e.g., NCI-H460, BT474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the Panax saponin extract or isolated saponin for a specified duration (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Following treatment, the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

-

Incubation and Measurement: The plates are incubated for a period that allows for the conversion of MTS to formazan by viable cells. The absorbance of the formazan product is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Flow Cytometry) [3]

-

Cell Treatment: Cancer cells are treated with the Panax saponin of interest for a designated time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 75% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Interpretation: The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content. This allows for the identification of cell cycle arrest at specific checkpoints.

Signaling Pathways in Anticancer Activity

Panax saponins can modulate several key signaling pathways to exert their anticancer effects. One of the critical pathways is the PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.

References

In Vitro Cytotoxic Effects of Panax Saponins on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Panax saponins, with a particular focus on ginsenosides, on various cancer cell lines. This document summarizes key quantitative data, details common experimental protocols, and illustrates the molecular signaling pathways involved in the anti-cancer activity of these compounds.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various Panax saponins against a range of cancer cell lines, as documented in preclinical research.

Table 1: IC50 Values of Protopanaxadiol (PPD) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| HCT116 | Colon Cancer | 4.69 | 48 |

| SW480 | Colon Cancer | 8.99 | 48 |

| MDA-MB-468 | Breast Cancer | 7.64 | 48 |

| MDA-MB-231 | Breast Cancer | 4.49 | 48 |

| PC3 | Prostate Cancer | 1.40 | 48 |

| DU145 | Prostate Cancer | 4.71 | 48 |

| MG63 | Osteosarcoma | 5.17 | 48 |

| 143B | Osteosarcoma | 8.36 | 48 |

| Int-407 | Human Embryonic Intestinal | ~23 µg/mL | Not Specified |

| Caco-2 | Colorectal Adenocarcinoma | ~24 µg/mL | Not Specified |

| PLC/PRF/5 | Hepatocellular Carcinoma | ~70 | 48 |

| PANC-1 | Pancreatic Cancer | ~70 | 48 |

| A549 | Lung Cancer | ~70 | 48 |

| MCF-7 | Breast Cancer | ~70 | 48 |

| HCT-8 | Ileocecal Adenocarcinoma | ~70 | 48 |

| Data sourced from multiple studies, which may account for variations in experimental conditions.[1][2][3] |

Table 2: IC50 Values of Ginsenoside Rg3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time (hours) |

| Jurkat | Leukemia | ~90 µM | 24 |

| Gallbladder Cancer Cell Lines | Gallbladder Cancer | ~100 µM | 24 and 48 |

| AGS (Cisplatin-sensitive) | Gastric Cancer | 50 µg/mL | 24 and 48 |

| AGS/CDDP (Cisplatin-resistant) | Gastric Cancer | 50 µg/mL | 24 and 48 |

| A549/DDP (Cisplatin-resistant) | Lung Cancer | 8.14 ± 0.59 µg/mL (in combination with DDP) | 48 |

| The efficacy of Ginsenoside Rg3 can be influenced by the specific cell line and its resistance to conventional chemotherapeutic agents.[4][5][6][7] |

Table 3: IC50 Values of Ginsenoside Rh2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time (hours) |

| Jurkat | Leukemia | ~35 µM | 24 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 27.00 µM | Not Specified |

| MCF-7 | Breast Cancer | 67.48 µM | Not Specified |

| Huh-7 | Liver Cancer | 13.39 µM | Not Specified |

| NCI-H460 | Lung Cancer | 368.32 ± 91.28 µg/mL (20(R)-G-Rh2) | 72 |

| 95D | Lung Cancer | 596.81 ± 117.37 µg/mL (20(R)-G-Rh2) | 72 |

| A549 | Lung Cancer | 85.26 µM | Not Specified |

| HeLa | Cervical Cancer | 67.95 µM | Not Specified |

| Ginsenoside Rh2 demonstrates variable potency across different cancer types, with notable efficacy in liver and certain breast cancer cell lines.[4][8][9][10] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of in vitro studies. This section outlines the methodologies for key assays used to evaluate the cytotoxic effects of Panax saponins.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Panax saponin C (or other ginsenosides) of known purity

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the Panax saponin. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[11][12][13][14][15]

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells (both adherent and suspension) after treatment and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[16][17][18][19]

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This is essential for investigating the molecular mechanisms and signaling pathways affected by Panax saponins.

Materials:

-

Treated and control cell lysates

-

Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with protein extraction buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins based on molecular weight by running equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[20][21][22][23][24]

Signaling Pathways and Molecular Mechanisms

Panax saponins exert their cytotoxic effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the key pathways implicated in the anti-cancer activity of these compounds.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Protopanaxadiol inhibits epithelial–mesenchymal transition of hepatocellular carcinoma by targeting STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 20(S)-ginsenoside Rg3 promotes senescence and apoptosis in gallbladder cancer cells via the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rg3 Alleviates Cisplatin Resistance of Gastric Cancer Cells Through Inhibiting SOX2 and the PI3K/Akt/mTOR Signaling Axis by Up-Regulating miR-429 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Treatment with 20(S)-ginsenoside Rg3 reverses multidrug resistance in A549/DDP xenograft tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]

- 9. Anticancer activity of ginsenosides Rh2 on various cancer cells [e-jarb.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. broadpharm.com [broadpharm.com]

- 15. researchhub.com [researchhub.com]

- 16. flowcyt.rutgers.edu [flowcyt.rutgers.edu]

- 17. static.igem.org [static.igem.org]

- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 23. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Neuroprotective Mechanisms of Panax Saponins: A Technical Guide

Introduction

Panax notoginseng saponins (PNS), the primary active constituents extracted from the traditional Chinese herb Panax notoginseng, have garnered significant scientific interest for their potential therapeutic applications in a range of neurological disorders. Accumulating evidence from in vitro and in vivo studies has elucidated the multifaceted neuroprotective effects of PNS, which are attributed to their ability to modulate various signaling pathways involved in neuronal survival, inflammation, oxidative stress, and apoptosis. This technical guide provides an in-depth overview of the core mechanisms of action of Panax saponins in neuroprotection, with a focus on summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways. While the user's initial query specified "Panax saponin C," the available scientific literature predominantly focuses on the effects of the total Panax notoginseng saponin extract or its major individual components, such as ginsenosides Rb1, Rg1, and Rd. Therefore, this guide will focus on the well-documented neuroprotective actions of Panax notoginseng saponins as a whole.

Core Mechanisms of Neuroprotection

The neuroprotective effects of Panax notoginseng saponins are mediated through several key mechanisms:

-

Anti-Oxidative Stress: PNS enhances the endogenous antioxidant defense system, thereby mitigating neuronal damage induced by reactive oxygen species (ROS).

-

Anti-Inflammatory Action: PNS modulates inflammatory responses in the brain by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines.

-

Inhibition of Apoptosis: PNS interferes with the apoptotic cascade, protecting neurons from programmed cell death in response to various insults.

-

Regulation of Neurotrophic Factors: PNS promotes the expression of neurotrophic factors that are crucial for neuronal survival, growth, and differentiation.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of Panax notoginseng saponins.

Table 1: Effects of Panax notoginseng Saponins on Oxidative Stress Markers

| Experimental Model | Treatment | Concentration | Outcome | Percentage Change | Reference |

| Primary rat cortical astrocytes | H₂O₂-induced injury | 5 µg/mL LPNS | LDH Release | ↓ 23% | [1] |

| SH-SY5Y cells | OGD/reoxygenation | 5 µg/mL LPNS | LDH Release | ↓ 78% | [1] |

| Hypoxia/reoxygenation-injured cortical neurons | Panax notoginseng saponin | 50 mg/L | Malondialdehyde (MDA) Content | Significantly Reduced | [2][3] |

| Hypoxia/reoxygenation-injured cortical neurons | Panax notoginseng saponin | 50 mg/L | Superoxide Dismutase (SOD) Activity | Significantly Increased | [2][3] |

| SAMP8 Mice Brain | PNS | - | SOD, CAT, GSH-PX Activities | Enhanced | [4] |

| SAMP8 Mice Brain | PNS | - | 8-hydroxydeoxyguanosine (8-OHdG) | Inhibited | [4] |

LPNS: Total saponin in leaves of Panax notoginseng; OGD: Oxygen-Glucose Deprivation; LDH: Lactate Dehydrogenase; H₂O₂: Hydrogen Peroxide; CAT: Catalase; GSH-PX: Glutathione Peroxidase.

Table 2: Effects of Panax notoginseng Saponins on Inflammatory Markers

| Experimental Model | Treatment | Concentration | Outcome | Percentage Change | Reference |

| MCAO rat model | PNS | - | iNOS, TNF-α, IL-1β protein expression | Significantly Suppressed | [5] |

| Cerebral ischemia rat model | Ginsenoside Rb1 | - | Local Inflammation | Suppressed | [6] |

| VD rat brain tissue | Ginsenoside Rg1 | - | MDA, IL-β, TNF-α levels | Significantly Reduced | [7] |

| VD rat brain tissue | Ginsenoside Rg1 | - | SOD activity | Increased | [7] |

MCAO: Middle Cerebral Artery Occlusion; iNOS: Inducible Nitric Oxide Synthase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta; VD: Vascular Dementia.

Table 3: Effects of Panax notoginseng Saponins on Apoptotic Markers

| Experimental Model | Treatment | Concentration | Outcome | Effect | Reference |

| Intracerebral hemorrhage rat model | Panax notoginseng saponins | - | Bax, Caspase-3 Expression | Down-regulated | [8] |

| Intracerebral hemorrhage rat model | Panax notoginseng saponins | - | Bcl-2 Expression | Up-regulated | [8] |

| Cerebral ischemia rat model | Panax notoginseng saccharides | - | Bcl-2/Bax ratio | Increased | [9] |

| OGD/R-treated cortical neurons | 25 µg/mL TSPN | 25 µg/mL | Neuronal Apoptosis | Decreased | [10] |

OGD/R: Oxygen-Glucose Deprivation/Reoxygenation; TSPN: Total Saponins of Panax notoginseng.

Signaling Pathways in Neuroprotection

The neuroprotective effects of Panax notoginseng saponins are mediated by the modulation of several key intracellular signaling pathways.

Nrf2/HO-1 Signaling Pathway

PNS has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, a critical signaling cascade in the cellular defense against oxidative stress.[1][11] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including HO-1.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell survival and proliferation. Panax notoginseng saponins have been demonstrated to activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[1][12] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote cell survival.

SIRT1/Nrf2/HO-1 Signaling Pathway

Recent studies have highlighted the role of Sirtuin 1 (SIRT1) in mediating the neuroprotective effects of PNS. SIRT1 can deacetylate and activate Nrf2, thereby enhancing the antioxidant response. PNS has been shown to upregulate SIRT1 expression, which in turn activates the Nrf2/HO-1 pathway, providing a dual mechanism of antioxidant defense.[11]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the neuroprotective mechanisms of Panax notoginseng saponins.

Cell Culture and In Vitro Models of Neuronal Injury

-

Cell Lines:

-

SH-SY5Y (Human Neuroblastoma Cell Line): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1][7]

-

Primary Cortical Neurons/Astrocytes: Isolated from neonatal Sprague-Dawley rats and cultured in appropriate media.[1][2][3]

-

-

Induction of Neuronal Injury:

-

Oxidative Stress: Cells are treated with hydrogen peroxide (H₂O₂) at concentrations typically ranging from 100 to 500 µM for several hours.[1]

-

Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): To mimic ischemic conditions, cells are incubated in a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-6 hours), followed by a return to normal culture conditions (reoxygenation) for 12-24 hours.[1][2][3][10][12]

-

Animal Models of Neurological Disorders

-

Middle Cerebral Artery Occlusion (MCAO) Model: A widely used model for focal cerebral ischemia in rats or mice. The middle cerebral artery is temporarily occluded with a filament for a specific duration (e.g., 90-120 minutes), followed by reperfusion.[5][11]

-

Intracerebral Hemorrhage Model: Induced by the stereotactic injection of collagenase or autologous blood into the striatum or other brain regions of rats.[8]

-

Senescence-Accelerated Mouse Prone 8 (SAMP8) Model: A model for age-related cognitive decline and Alzheimer's disease-like pathology.[4]

Assessment of Neuroprotection

-

Cell Viability Assays:

-

Measurement of Oxidative Stress:

-

ROS Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Antioxidant Enzyme Activity: Spectrophotometric assays are used to measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[2][3][4]

-

Lipid Peroxidation: Measured by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.[2][3]

-

-

Analysis of Apoptosis:

-

TUNEL Staining: Detects DNA fragmentation in apoptotic cells in tissue sections.[8]

-

Flow Cytometry: Using Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[10]

-

Western Blotting: To measure the expression levels of pro-apoptotic (e.g., Bax, Caspase-3) and anti-apoptotic (e.g., Bcl-2) proteins.[8]

-

-

Western Blotting and RT-PCR:

-

Immunohistochemistry/Immunofluorescence: To visualize the localization and expression of specific proteins in brain tissue sections or cultured cells.[5][10]

Conclusion

Panax notoginseng saponins exert robust neuroprotective effects through a multi-target mechanism of action. Their ability to combat oxidative stress via the activation of the Nrf2/HO-1 and SIRT1/Nrf2/HO-1 signaling pathways, suppress neuroinflammation, and inhibit neuronal apoptosis through the PI3K/Akt pathway underscores their therapeutic potential for a variety of neurological disorders. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore and harness the neuroprotective properties of these natural compounds. Future research should focus on elucidating the specific roles of individual saponin components and further refining their therapeutic applications in clinical settings.

References

- 1. Antioxidative effects of Panax notoginseng saponin in brain cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Panax notoginseng saponin attenuates hypoxia/reoxygenation-induced oxidative stress in cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Neuroprotective Properties of Panax notoginseng Saponins via Preventing Oxidative Stress Injury in SAMP8 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the mechanism of Panax notoginseng saponin in inhibiting the inflammatory response of microglia in cerebral ischemia based on network pharmacology : The anti-inflammatory role of Panax notoginseng saponin in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Panax notoginseng saponins and their applications in nervous system disorders: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of Panax notoginseng saponins in cerebrovascular neurological disorders: an overview of mechanisms and functions [frontiersin.org]

- 8. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

- 9. Protective effects of ginseng on neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Saponins of Panax notoginseng Activate Akt/mTOR Pathway and Exhibit Neuroprotection in vitro and in vivo against Ischemic Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protective Effects of Panax notoginseng Saponins on Cerebral Ischemia/Reperfusion Injury: Insights Into SIRT1/NRF2/HO-1 Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Panax notoginseng Saponins Protect Cerebral Microvascular Endothelial Cells against Oxygen-Glucose Deprivation/Reperfusion-Induced Barrier Dysfunction via Activation of PI3K/Akt/Nrf2 Antioxidant Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Pharmacological Profiling of Ginsenoside Rc

Disclaimer: The term "Panax saponin C" does not align with standard chemical nomenclature for ginsenosides, the active saponins in Panax species. These are typically designated with letter-number combinations (e.g., Rb1, Rg1, Rc). This guide focuses on Ginsenoside Rc , a major protopanaxadiol-type saponin, which is a likely subject of interest.

Introduction

Ginsenoside Rc is a prominent tetracyclic triterpenoid saponin isolated from various Panax species, including Panax ginseng (Korean ginseng) and Panax quinquefolius (American ginseng).[1][2] As a member of the protopanaxadiol (PPD) family, it is one of the most abundant ginsenosides and contributes significantly to the pharmacological activities attributed to ginseng.[3][4] Structurally, it is characterized by the dammarane-type scaffold with sugar moieties attached. Its chemical formula is C₅₃H₉₀O₂₂ and it has a molecular weight of 1079.27 g/mol .[5]

Initial pharmacological investigations have revealed that Ginsenoside Rc possesses a wide array of therapeutic properties, including anti-diabetic, anti-inflammatory, antioxidant, and anti-cancer effects.[6] This technical guide provides a consolidated overview of its pharmacological profile, mechanisms of action through key signaling pathways, and the experimental protocols typically employed for its characterization.

Pharmacological Profile and Quantitative Data